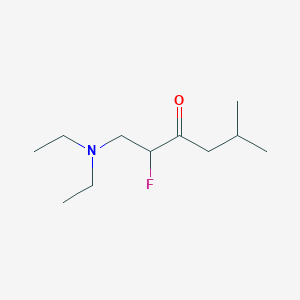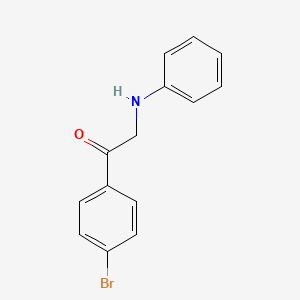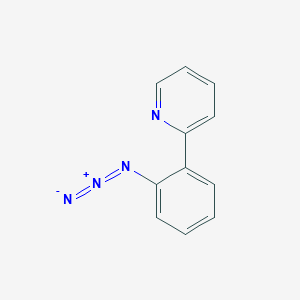
Pyridine, 2-(2-azidophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(2-azidophenyl)- is an organic compound that features a pyridine ring substituted with an azidophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-azidophenyl)- typically involves the introduction of an azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with sodium azide under suitable conditions. For example, 2-bromopyridine can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield Pyridine, 2-(2-azidophenyl)-.
Industrial Production Methods: While specific industrial production methods for Pyridine, 2-(2-azidophenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(2-azidophenyl)- undergoes various chemical reactions, including:
Thermal Decomposition: Heating the compound can lead to the formation of different products, such as pyridoindazole derivatives.
Photochemical Reactions: Exposure to UV light can induce photolysis, resulting in the formation of aminophenylpyridine and other heterocyclic compounds.
Common Reagents and Conditions:
Thermal Decomposition: Conducted in solvents like tetralin, mesitylene, or acetophenone.
Photochemical Reactions: Typically performed in solvents like cyclohexane with irradiation at specific wavelengths (e.g., 254 nm, 300 nm).
Major Products Formed:
Thermal Decomposition: Produces 5λ5σ3-pyrido[1,2-b]indazole and 2-(2-aminophenyl)pyridine.
Photochemical Reactions: Yields a mixture of pyrido[3,2-b]indole and pyridoindazole.
Scientific Research Applications
Pyridine, 2-(2-azidophenyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of Pyridine, 2-(2-azidophenyl)- involves its ability to undergo thermal and photochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, potentially disrupting biological pathways or contributing to the formation of new chemical structures.
Comparison with Similar Compounds
- 4-Phenyl-2,6-bis(4-azidophenyl)pyridine
- 2,4,6-Tris(4-azidophenyl)pyridine
Comparison: Pyridine, 2-(2-azidophenyl)- is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed during chemical reactions. Compared to other azidophenylpyridines, it may exhibit different thermal and photochemical behaviors, making it a valuable compound for specific applications in organic synthesis and materials science.
Properties
CAS No. |
62681-29-2 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-(2-azidophenyl)pyridine |
InChI |
InChI=1S/C11H8N4/c12-15-14-11-7-2-1-5-9(11)10-6-3-4-8-13-10/h1-8H |
InChI Key |
YSUAOLAZLYEBAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


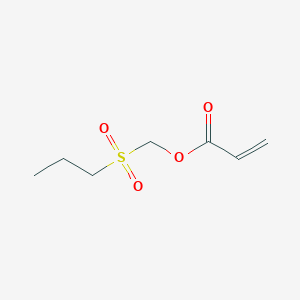
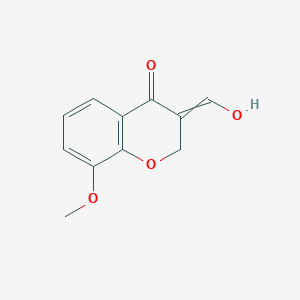
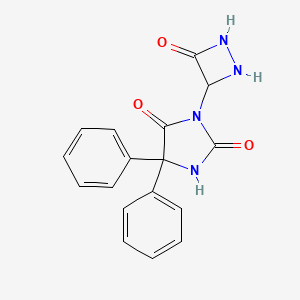
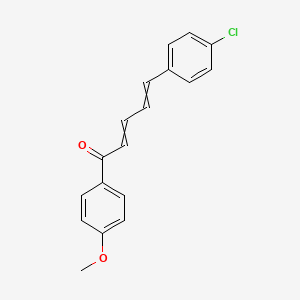
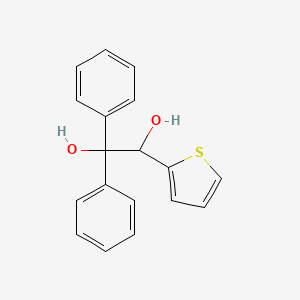
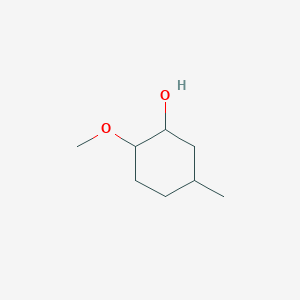
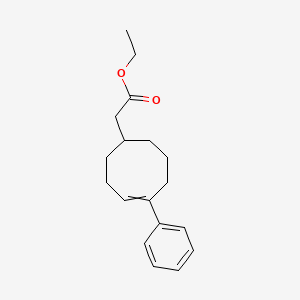
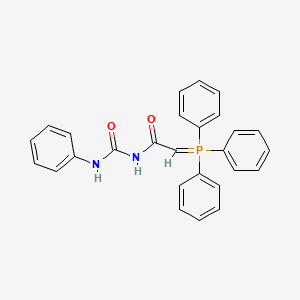
![Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate](/img/structure/B14521378.png)
methanone](/img/structure/B14521380.png)

